molecular formula C12H18N2O2 B2357355 N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-52-8

N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide

Cat. No. B2357355
CAS RN: 478259-52-8
M. Wt: 222.288
InChI Key: OYOFWWKEWNQSQO-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “N-(sec-butyl)” part indicates that a secondary butyl group is attached to the nitrogen atom of the pyrrole ring . The “4-propionyl” part suggests that a propionyl group is attached to the 4th carbon of the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the pyrrole ring would impart aromaticity to the molecule, and the sec-butyl and propionyl groups would likely influence its three-dimensional shape and possibly its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Target of Action

The primary target of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide is the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This receptor is involved in a variety of cellular processes, including cholesterol transport, steroid hormone synthesis, and cell proliferation .

Mode of Action

N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide binds selectively to the PBR, influencing its function .

Biochemical Pathways

The binding of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide to the PBR can affect several biochemical pathways. For instance, it can influence the transport of cholesterol into mitochondria, a key step in the synthesis of steroid hormones . It can also affect cell proliferation, potentially influencing the growth and development of certain types of cells .

Pharmacokinetics

The pharmacokinetics of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide involve its distribution, metabolism, and excretion. In animal studies, the compound showed a fast uptake in many tissues, including the heart, kidneys, thyroid gland, liver, and lungs . The estimated effective dose for humans, extrapolated from rat data, was found to be 4.2 ± 0.3 µSv/MBq .

Result of Action

The molecular and cellular effects of N-(butan-2-yl)-4-propanoyl-1H-pyrrole-2-carboxamide’s action are largely dependent on its interaction with the PBR. By binding to this receptor, the compound can influence various cellular processes, potentially leading to changes in cell function and behavior .

Safety and Hazards

As with any chemical compound, handling “N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. It could be studied for potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-butan-2-yl-4-propanoyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-8(3)14-12(16)10-6-9(7-13-10)11(15)5-2/h6-8,13H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOFWWKEWNQSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CN1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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